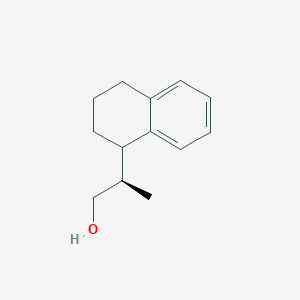![molecular formula C20H17N3O2 B2728114 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide CAS No. 306979-32-8](/img/structure/B2728114.png)
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide is a useful research compound. Its molecular formula is C20H17N3O2 and its molecular weight is 331.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitubercular Activity
Studies have shown that derivatives of 5,6-dihydro-8-methoxybenzo[h]quinazolin-2-amine exhibit significant antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Compounds synthesized in this category, such as those containing the quinazolin-2-amine structure, have been evaluated for their in vitro antitubercular properties, demonstrating promising results at various concentrations. In vitro cytotoxicity data using THP-1 cells indicated that the most active compound is safe, as its MIC value is much lower than the cytotoxic value, suggesting potential for further development as antitubercular agents (Maurya et al., 2013).
Antihypertensive and Diuretic Properties
Quinazoline derivatives have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats. Notably, one compound demonstrated potent activity in this series, suggesting the therapeutic potential of these derivatives in treating hypertension and related conditions (Rahman et al., 2014).
Catalytic Synthesis Applications
The Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one, leading to the formation of 2-aryl quinazolin-4(3H)-one derivatives, showcases the utility of quinazoline derivatives in synthetic chemistry. This method provides an efficient route to these compounds, offering moderate to excellent yields and demonstrating the versatility of quinazoline derivatives in chemical synthesis (Xiong et al., 2018).
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer properties. Compounds with modifications in the quinazoline structure have shown significant cytotoxicity against various cancer cell lines. For instance, studies have identified compounds within this class that exhibit potent inhibitory activity against tubulin polymerization, a mechanism that disrupts microtubule formation in cancer cells, highlighting their potential as novel anticancer agents (Wang et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit potent inhibition against carbonic anhydrases (cas) .
Mode of Action
It’s known that similar compounds can inhibit the secretion of cytokines tnf-α and il-6 . This suggests that N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide might interact with its targets to modulate the immune response.
Biochemical Pathways
The compound this compound may affect the NF-κB pathway, as indicated by the significant blocking of the activation and phosphorylation of IκBα, and the reduction in the expression of NLRP3 inflammatory vesicle-associated proteins . These effects could lead to the inhibition of the NF-κB pathway, which plays a crucial role in regulating the immune response to infection.
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability, which suggests that this compound might also have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Similar compounds have been shown to have anti-neuroinflammatory effects , suggesting that this compound might also have similar effects.
Propiedades
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-25-16-10-8-14(9-11-16)19(24)23-20-21-12-15-7-6-13-4-2-3-5-17(13)18(15)22-20/h2-5,8-12H,6-7H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVQIFFBUBKSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C3CCC4=CC=CC=C4C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2728031.png)
![2-(3-(Diethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2728034.png)
![4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]-](/img/structure/B2728035.png)

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2728039.png)

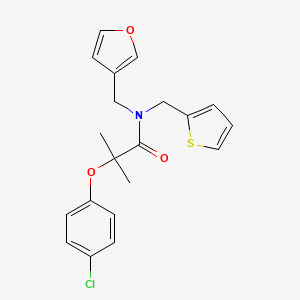
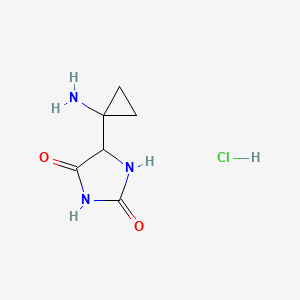
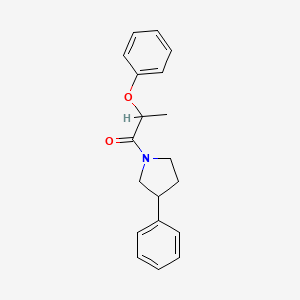

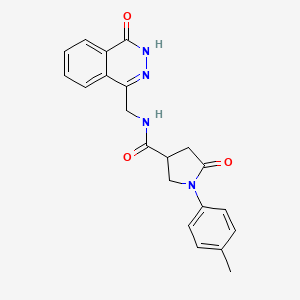
![Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2728048.png)
![N-(3,5-difluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728051.png)
